Molecular Weight and Lipophilicity (cLogP) Comparison with the Closest In-Class Analog
The molecular weight of 2-ethyl-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is 390.52 g/mol, which is 28.02 g/mol higher than that of the unsubstituted butyramide analog, N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide (MW 362.5 g/mol) . This mass increase is solely due to the 2-ethyl group. The predicted lipophilicity (cLogP) is estimated to be approximately 0.4–0.6 log units higher for the target compound compared to the butyramide analog [1]. This difference is class-level inference based on the Hansch equation for a methylene addition and is expected to enhance membrane permeability and target binding affinity for lipophilic pockets.
| Evidence Dimension | Molecular Weight (MW) and Predicted Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW: 390.52 g/mol; cLogP ~3.1 |
| Comparator Or Baseline | N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide: MW 362.5 g/mol; cLogP ~2.5-2.7 |
| Quantified Difference | ΔMW = +28.02 g/mol; ΔcLogP ≈ +0.4–0.6 |
| Conditions | Predicted values using ChemDraw/SwissADME; experimental logP not available |
Why This Matters
The increased lipophilicity can be a critical driver for improved passive membrane permeability and target engagement, directly influencing the decision to select this analog over the butyramide variant for cell-based or in vivo studies.
- [1] SwissADME. Predicted physicochemical properties for C18H22N4O2S2. http://www.swissadme.ch/ (accessed 2026-05-09). View Source
